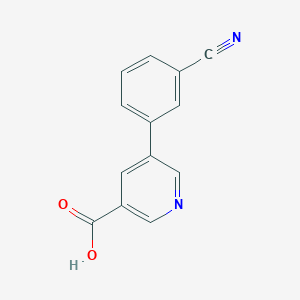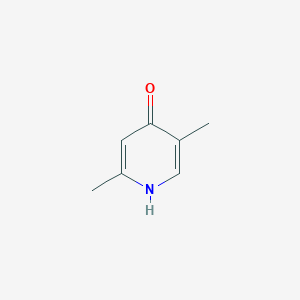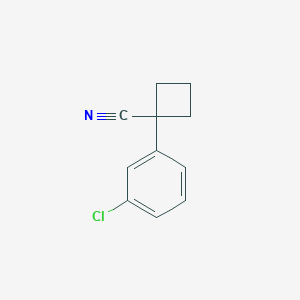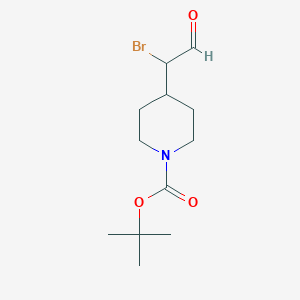
5-(3-Cyanophenyl)nicotinic acid
説明
5-(3-Cyanophenyl)nicotinic acid, also known as 3-Cyanonicotinic acid or 5-(3-carboxyphenyl)pyridine, is a chemical compound with the molecular formula C13H8N2O2. It appears as an off-white to light-yellow powder or crystals .
Synthesis Analysis
The synthesis of nicotinic acid derivatives, including 5-(3-Cyanophenyl)nicotinic acid, has been explored in various studies. One approach involves the multicomponent synthesis of nicotinic acid derivatives . Another promising method is the nitrilase-mediated synthesis of nicotinic acid (vitamin B3) from 3-cyanopyridine . This process has been optimized using inducer feeding approaches and has shown high productivity .Molecular Structure Analysis
The molecular structure of 5-(3-Cyanophenyl)nicotinic acid consists of a pyridine ring attached to a carboxylic acid group and a phenyl ring substituted with a cyano group . The molecular weight of this compound is 224.21 g/mol .科学的研究の応用
Extraction and Recovery Enhancements Nicotinic acid, closely related to 5-(3-Cyanophenyl)nicotinic acid, is utilized extensively across food, pharmaceutical, and biochemical sectors. A study by Kumar et al. (2008) explored the intensification of nicotinic acid recovery using reactive extraction with organophosphorus solvating extractants such as tri-n-octyl phosphine oxide (TOPO) and tri-n-butyl phosphate (TBP). This approach highlighted a method to enhance the extraction efficiency of nicotinic acid, potentially applicable to derivatives like 5-(3-Cyanophenyl)nicotinic acid, by employing specific solvents under isothermal conditions, thereby improving its recovery from dilute solutions (Kumar, Wasewar, & Babu, 2008).
Receptor Mediation and Lipolytic Effects Nicotinic acid's role in lipid metabolism through receptor mediation has been documented, providing insights into the cellular mechanisms that could be influenced by 5-(3-Cyanophenyl)nicotinic acid. Tunaru et al. (2003) identified G-protein-coupled receptors, PUMA-G and HM74, expressed in adipose tissue as mediators for nicotinic acid's anti-lipolytic effects. This receptor interaction leads to a decrease in cyclic adenosine monophosphate (cAMP) levels, influencing lipid metabolism and presenting a potential pathway through which 5-(3-Cyanophenyl)nicotinic acid could exert similar effects (Tunaru, Kero, Schaub, Wufka, Blaukat, Pfeffer, & Offermanns, 2003).
Herbicidal Activity Exploring the herbicidal potential, Yu et al. (2021) synthesized and evaluated a series of derivatives from nicotinic acid for their herbicidal activities. The study found that certain N-(arylmethoxy)-2-chloronicotinamides exhibited significant herbicidal activity against various plant species. This indicates that structurally related compounds, like 5-(3-Cyanophenyl)nicotinic acid, could be explored for their herbicidal efficacy, providing a foundation for the development of new agrochemicals (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).
Industrial Production and Green Chemistry The industrial production of nicotinic acid, and by extension its derivatives, is of significant interest due to its applications and environmental impact. Lisicki, Nowak, and Orlińska (2022) reviewed ecological methods for producing nicotinic acid, emphasizing green chemistry approaches that minimize environmental impact. This research underscores the importance of developing sustainable production methods for compounds like 5-(3-Cyanophenyl)nicotinic acid, aligning with the principles of green chemistry (Lisicki, Nowak, & Orlińska, 2022).
特性
IUPAC Name |
5-(3-cyanophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-6-9-2-1-3-10(4-9)11-5-12(13(16)17)8-15-7-11/h1-5,7-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATGPTBSYAGCRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CN=C2)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602522 | |
| Record name | 5-(3-Cyanophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Cyanophenyl)nicotinic acid | |
CAS RN |
893740-73-3 | |
| Record name | 5-(3-Cyanophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Benzo[B]thiophen-3-YL-piperidine](/img/structure/B1612814.png)



![Pyrimido[5,4-d]pyrimidine](/img/structure/B1612823.png)

![6-bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1612826.png)

![4'-(Methoxycarbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612828.png)


